molecular formula C24H30N6O2 B606569 CDK12-IN-E9 CAS No. 2020052-55-3

CDK12-IN-E9

Katalognummer: B606569
CAS-Nummer: 2020052-55-3
Molekulargewicht: 434.54
InChI-Schlüssel: CDCHESFKYUNJPV-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDK12-IN-E9 is a potent, selective covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and a non-covalent inhibitor of CDK7. It exhibits dual inhibitory activity while avoiding ABC transporter-mediated efflux, enhancing its intracellular retention and efficacy . Structurally, it is characterized by the molecular formula C24H30N6O2, a molecular weight of 434.53 g/mol, and a CAS number of 2020052-55-3 .

Vorbereitungsmethoden

Structural Design and Rationale

Scaffold Optimization from Precursor Compounds

CDK12-IN-E9 (compound 11 ) originated from iterative modifications of a pyrazolopyridine scaffold. Initial efforts focused on improving selectivity for CDK12 over related kinases. Compound 9 , a purine-based inhibitor, demonstrated moderate CDK12 inhibition (IC₅₀ = 14 nM) but limited selectivity against CDK1/2/7/9 . Structural analysis revealed that hydrogen bonding with residues Tyr815 and Asp819 in CDK12’s ATP-binding pocket was critical for activity . To enhance covalent binding, the indole group of compound 9 was replaced with an acrylamide moiety, enabling irreversible interaction with Cys1039 in CDK12’s remote loop region . This modification reduced off-target effects and improved resistance to drug efflux pumps .

Covalent Targeting of CDK12

The acrylamide group in this compound facilitates covalent bonding with Cys1039, a residue unique to CDK12 and CDK13 . Capillary electrophoresis mass spectrometry (CE-MS) confirmed covalent adduct formation at this site, which disrupts CDK12’s kinase activity and downstream RNA polymerase II (RNAPII) phosphorylation . Comparative studies with the reversible analog E9-R (lacking the acrylamide) showed that covalent modification is essential for sustained target engagement and antiproliferative effects .

Synthetic Route and Chemical Characterization

Physicochemical Properties

This compound has a molecular weight of 434.53 g/mol and a solubility profile optimized for in vitro assays:

PropertyValueSource
Solubility in DMSO/PEG300≥2.08 mg/mL (4.79 mM)
IC₅₀ (CDK12)23.9 nM
IC₅₀ (CDK9)932 nM

The compound’s logP and stability data remain undisclosed, but its formulation in saline-containing solvents suggests moderate hydrophilicity .

Biological Validation and Mechanistic Studies

Kinase Inhibition Profiling

This compound exhibits nanomolar potency against CDK12 (IC₅₀ = 23.9 nM) and weaker activity against CDK9 (IC₅₀ = 932 nM) and CDK7 (IC₅₀ >1 µM) . Unlike the parent compound THZ1, it avoids CDK7 inhibition, reducing off-target toxicity . Competitive binding assays confirmed preferential engagement with CDK12 over CDK7, even at 10-fold higher concentrations .

Antiproliferative Activity in Cancer Models

In THZ1-resistant neuroblastoma (Kelly, SK-N-BE2) and lung cancer (PC-9, NCI-H82) cells, this compound demonstrated potent growth inhibition (IC₅₀ = 8–40 nM) . Mechanistically, treatment led to:

  • Transcriptional Suppression : Dose-dependent reduction in phosphorylated RNAPII, MYC, and MCL1 expression .

  • Apoptosis Induction : Increased PARP cleavage and sub-G1 population in lung cancer cells .

  • Cell Cycle Arrest : G2/M phase arrest in neuroblastoma models .

Cell LineIC₅₀ (nM)Effect ObservedSource
Kelly8G2/M arrest, RNAPII loss
NCI-H8240PARP cleavage, sub-G1 increase

Resistance Mitigation and Pharmacological Optimization

Overcoming ABC Transporter-Mediated Efflux

A key advantage of this compound over earlier CDK inhibitors is its insensitivity to ABCB1 and ABCG2 efflux pumps . Structural modifications, including the acrylamide group and pyrazolopyridine core, reduce recognition by these transporters, enhancing intracellular retention . Resistance studies in E9 -resistant cell lines identified on-target CDK12 mutations (e.g., Cys1039 substitutions) as the primary escape mechanism, validating CDK12 as the critical target .

Selectivity and Toxicity Profile

This compound’s selectivity was confirmed via KINOMEscan profiling, showing minimal off-target activity against 97% of 468 kinases tested . In vivo toxicity data are pending, but in vitro assays suggest a favorable therapeutic window compared to pan-CDK inhibitors .

Analyse Chemischer Reaktionen

CDK12-IN-E9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction reactions may produce reduced forms with different pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Efficacy in Cancer Models

Research has demonstrated that CDK12-IN-E9 exhibits potent antiproliferative activity across multiple cancer types, including neuroblastoma and lung cancer. The following table summarizes key findings from studies on its efficacy:

Cancer Type Cell Lines Tested IC50 Values (nM) Mechanism Observed
NeuroblastomaKelly, LAN5, SK-N-BE28 - 40Induces G2/M arrest, increased PARP cleavage
Lung CancerPC-9, NCI-H8210 - 30Decreased MYC and MCL1 expression
Ovarian CancerOV90< 50Inhibits phosphorylation of RNA Pol II
Breast CancerMCF7< 50Inhibits Pol II CTD phosphorylation

Case Studies

  • Neuroblastoma Treatment : A study highlighted the effectiveness of this compound in THZ1-resistant neuroblastoma cells. The compound not only inhibited cell growth but also induced significant apoptosis through caspase activation. This suggests that this compound could be a viable option for treating resistant forms of neuroblastoma .
  • Lung Cancer Models : In lung cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in phosphorylated RNA polymerase II and increased PARP cleavage, indicating its potential to overcome resistance mechanisms commonly seen in lung cancers .
  • Combination Therapies : Recent research indicated that combining this compound with other therapeutic agents enhances its efficacy. For instance, encapsulating the inhibitor with anti-tumor agents showed improved antitumor activity compared to standalone treatments, suggesting a synergistic effect that could be explored further .

Resistance Mechanisms

Despite its efficacy, resistance to CDK12 inhibitors like this compound can develop. Studies have identified mutations in the binding site of CDK12 as a mechanism for resistance. For example, the Cys1039 mutation was found in resistant neuroblastoma cell lines, leading to decreased binding affinity for the inhibitor . Understanding these resistance mechanisms is crucial for developing strategies to enhance the effectiveness of CDK12-targeting therapies.

Wirkmechanismus

CDK12-IN-E9 exerts its effects by selectively inhibiting the kinase activity of CDK12. CDK12 phosphorylates the carboxy-terminal domain of RNA polymerase II, which is essential for transcriptional elongation and the expression of genes involved in DNA damage response and repair. By inhibiting CDK12, this compound disrupts the transcriptional regulation of these genes, leading to impaired DNA repair, genomic instability, and increased sensitivity of cancer cells to DNA-damaging agents .

Vergleich Mit ähnlichen Verbindungen

Mechanistic Insights :

  • Covalent binding to CDK12 disrupts its role in transcription-coupled DNA repair .
  • Non-covalent inhibition of CDK9 reduces RNA polymerase II (RNAPII) phosphorylation, downregulating oncogenes like MYC and MCL1 .
  • Induces apoptosis via PARP cleavage and G2/M cell cycle arrest in neuroblastoma (NB) and lung cancer models .

Preclinical Activity :

  • IC50 values: 8–40 nM in THZ1R NB and lung cancer cells .
  • Dose-dependent reduction of phosphorylated RNAPII and MYC/MCL1 expression within 6 hours at 0–3000 nM .

Comparative Analysis with Similar CDK Inhibitors

Table 1: Selectivity and Inhibitory Potency of CDK12-IN-E9 vs. Other CDK Inhibitors

Compound Target(s) IC50 (nM) Selectivity Over Off-Targets Key Advantages/Disadvantages
This compound CDK12 (covalent), CDK9 23.9 (CDK9), >1000 (CDK7) >40-fold over CDK2/7/8 Dual mechanism; avoids ABC efflux
THZ1 CDK7, CDK12/13 3.2 (CDK7), 158 (CDK12) Low selectivity for CDK12/13 Susceptible to ABC efflux
CDK8-IN-4 CDK8 0.2 >500-fold over CDK9 High potency but narrow target scope
CDK8/19-IN-1 CDK8, CDK19 0.46 (CDK8), 0.99 (CDK19) 270 (CDK9) Dual CDK8/19 inhibition; oral bioavailability
CDK12-IN-3 CDK12 52 >192-fold over CDK2/7/8/9 Non-covalent; high selectivity
NSC 625987 CDK4 200 (CDK4) 500-fold over CDK2 CDK4-specific but limited to cell cycle regulation

Selectivity and Mechanism

  • This compound vs. THZ1: THZ1 inhibits CDK7 and CDK12/13 but lacks selectivity, leading to off-target toxicity. This compound’s covalent CDK12 binding and non-overlap with CDK7 (>1 μM IC50 ) enhance specificity .
  • This compound vs. CDK12-IN-3: CDK12-IN-3 is non-covalent and selective (IC50 = 52 nM), but this compound’s covalent mechanism ensures prolonged target engagement, improving efficacy in resistant models .

Functional Outcomes

  • Antiproliferative Activity :
    this compound shows superior potency (IC50 = 8–40 nM) in THZ1R NB and lung cancer cells compared to CDK8/19-IN-1 (EC50 ~100 nM in colon cancer) .
  • Transcriptional Regulation :
    Unlike CDK4 inhibitors (e.g., NSC 625987), this compound directly suppresses oncogenic transcription via MYC/MCL1 downregulation and RNAPII inhibition .

Pharmacokinetic and Formulation Advantages

  • Liposomal Formulation (LP-CDK12-IN-E9) :
    Encapsulation increases antitumor activity 2-fold in CRC models, enhancing caspase-3 activation and DNA damage (H2AX phosphorylation) .
  • ABC Efflux Resistance : this compound’s design circumvents ABC transporter-mediated resistance, a limitation observed in THZ1 and other covalent inhibitors .

Biologische Aktivität

CDK12-IN-E9 is a novel inhibitor targeting cyclin-dependent kinase 12 (CDK12), a key regulator in various cellular processes including transcription, mRNA splicing, and DNA damage response. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate gene expression and influence tumor cell proliferation.

Biological Role of CDK12

CDK12 is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription elongation. It also plays a significant role in:

  • mRNA Splicing : Regulating the splicing of pre-mRNA to produce mature mRNA.
  • Cell Cycle Regulation : Influencing cell cycle progression and maintaining genomic stability.
  • DNA Damage Response : Participating in the repair processes following DNA damage, thereby preventing genomic instability associated with cancer progression .

Table 1: Functions of CDK12

FunctionDescription
TranscriptionPhosphorylates RNAP II to promote transcription elongation
mRNA SplicingRegulates splicing site selection and stability of mRNA transcripts
Cell Cycle RegulationControls progression through the cell cycle phases
DNA Damage ResponseFacilitates repair mechanisms in response to DNA damage

This compound exerts its effects by inhibiting CDK12 activity, leading to alterations in transcriptional regulation and enhanced apoptosis in cancer cells. The compound has demonstrated a potent inhibitory effect, with an IC50 value significantly lower than other compounds in its class, indicating higher efficacy .

Table 2: Inhibitory Activity of this compound Compared to Other Compounds

CompoundIC50 (nM)Selectivity (CDK12 vs. CDK2)
This compound31>86 times
Compound 11303.6 times
Compound 2132 times

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of this compound in various cancer models. For instance, research on colorectal cancer (CRC) cell lines showed that encapsulated formulations of this compound exhibited superior antitumoral activity compared to free formulations. This effect was primarily mediated through a caspase-dependent induction of apoptosis, suggesting that CDK12 inhibition can effectively trigger programmed cell death in malignant cells .

In lung cancer models, this compound was found to increase PARP cleavage and induce cell cycle arrest at the G2/M phase, further emphasizing its potential as a therapeutic agent by disrupting normal cell cycle progression .

Immune Response Correlation

Moreover, high expression levels of CDK12 have been associated with poor prognosis across multiple cancer types. Analysis revealed that CDK12 expression correlates with immune cell infiltration, affecting the tumor microenvironment and potentially influencing treatment outcomes . This suggests that targeting CDK12 may not only directly affect tumor cells but also modulate immune responses.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CDK12-IN-E9, and how does its selectivity for CDK12 compare to other CDKs?

this compound is a covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9, with selectivity over other CDKs such as CDK7/Cyclin H (IC50 > 1 μM). Its covalent binding to CDK12 ensures prolonged target engagement, while its weaker affinity for CDK9 allows transient inhibition. Kinase profiling assays using recombinant CDK-cyclin complexes (e.g., CDK2-CyclinA: IC50 = 932 nM; CDK9-CyclinT1: IC50 = 23.9 nM) are critical for confirming selectivity .

Q. In which experimental models has this compound demonstrated potent antiproliferative activity?

this compound shows potent activity in THZ1-resistant neuroblastoma (Kelly, SK-N-BE2) and lung cancer (PC-9, NCI-H82) models, with IC50 values ranging from 8–40 nM after 72-hour exposure. These models are used to study transcriptional addiction and resistance mechanisms in cancers reliant on CDK12/9-mediated transcription .

Q. What cellular phenotypes are observed following this compound treatment?

Treatment induces dose-dependent decreases in phosphorylated RNA polymerase II (RNAPII) and total RNAPII, accompanied by reduced MYC and MCL1 expression. In lung cancer cells, this leads to PARP cleavage and sub-G1 accumulation (apoptosis), while neuroblastoma cells exhibit G2/M arrest .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s impact on transcription elongation and alternative splicing?

  • RNAPII Phosphorylation: Use Western blotting with phospho-specific antibodies (e.g., Ser2/Ser5-CTD) in time-course experiments (e.g., 6-hour exposure).
  • Splicing Analysis: Perform RNA-seq or RT-PCR to assess alternative last exon (ALE) splicing of genes like ATM and DNAJB6, which are regulated by CDK12 in breast cancer models .
  • Chromatin Immunoprecipitation (ChIP): Validate CDK12 occupancy on transcribed regions of target genes, as demonstrated in Drosophila and human studies .

Q. How should contradictory data on cell cycle arrest vs. apoptosis be addressed across different cancer types?

Contradictions arise from cell-type-specific dependencies (e.g., neuroblastoma vs. lung cancer). To resolve this:

  • Standardize Exposure Times: Compare phenotypes at matched timepoints (e.g., 24 vs. 72 hours).
  • Pathway Inhibition Profiling: Use flow cytometry to quantify cell cycle phases and annexin V staining for apoptosis in parallel.
  • Gene Expression Profiling: Assess transcriptional outputs (e.g., MYC, MCL1) to link molecular effects to phenotypic outcomes .

Q. What strategies mitigate ABC transporter-mediated efflux in in vivo studies with this compound?

  • Pharmacokinetic Optimization: Co-administer ABC transporter inhibitors (e.g., elacridar) in preclinical models.
  • Dose Escalation Studies: Titrate doses to achieve sustained tumor exposure while monitoring plasma/tissue concentrations.
  • Tumor Model Selection: Use patient-derived xenografts (PDXs) with validated CDK12 dependency to enhance translational relevance .

Q. How can off-target effects of this compound, particularly CDK9 inhibition, be dissected experimentally?

  • Kinase Profiling Panels: Test against a broad panel of CDKs (e.g., CDK7, CDK13) to confirm selectivity.
  • CRISPR Knockout Models: Compare responses in CDK12-KO vs. wild-type cells to isolate CDK12-specific effects.
  • Rescue Experiments: Overexpress CDK12 or CDK9 in treated cells to determine which kinase drives observed phenotypes .

Q. What ethical and methodological guidelines are critical for in vivo studies of this compound?

  • Ethical Compliance: Follow institutional protocols for tumor burden monitoring and humane endpoints.
  • Data Reproducibility: Use standardized protocols for dosing, tumor measurement, and survival analysis.
  • Transparency: Report raw data (e.g., tumor volumes, survival curves) and statistical methods (e.g., log-rank tests) to enable replication .

Q. Methodological Notes

  • Data Contradictions: Always cross-validate findings using orthogonal assays (e.g., RNAPII ChIP + RNA-seq) and replicate experiments across multiple cell lines .
  • Experimental Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and ensure alignment with CDK12 biology .

Eigenschaften

CAS-Nummer

2020052-55-3

Molekularformel

C24H30N6O2

Molekulargewicht

434.54

IUPAC-Name

(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1

InChI-Schlüssel

CDCHESFKYUNJPV-FQEVSTJZSA-N

SMILES

C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CDK12-IN-E9;  CDK12INE9;  CDK12 IN E9; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.